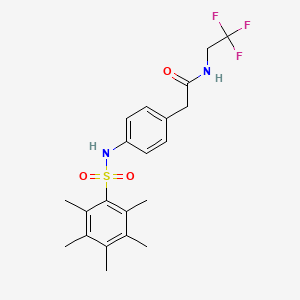
2-(4-(2,3,4,5,6-pentamethylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(2,3,4,5,6-pentamethylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N2O3S and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(2,3,4,5,6-pentamethylphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a sulfonamide derivative with potential biological applications. This article reviews its biological activity based on existing literature and research findings, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃F₃N₂O₂S
- Molecular Weight : 384.45 g/mol
- CAS Number : 1171331-39-7
The compound features a sulfonamide group linked to a pentamethylphenyl moiety and a trifluoroethyl acetamide side chain. This unique structure contributes to its biological activity.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains. Research indicates that it inhibits bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
Anti-inflammatory Properties
Recent studies have suggested that the compound exhibits anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity may be beneficial in treating inflammatory diseases.
Case Study: In Vivo Model of Inflammation
A study conducted on a murine model of acute inflammation demonstrated that administration of the compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : As mentioned, it inhibits DHPS, disrupting folate synthesis in bacteria.
- Cytokine Modulation : The compound may impact signaling pathways involved in inflammation, particularly through the NF-kB pathway.
- Cellular Uptake and Distribution : The trifluoroethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial:
- Acute Toxicity : Studies indicate that the compound can cause skin irritation and respiratory issues upon exposure.
- Chronic Effects : Long-term exposure effects are not fully understood; however, it is classified under OSHA as a hazardous substance.
Future Directions
Further research is needed to explore:
- Clinical Trials : Evaluation of efficacy and safety in human subjects.
- Mechanistic Studies : Detailed investigations into its molecular targets and pathways.
- Formulation Development : Creating effective delivery systems for enhanced therapeutic outcomes.
Eigenschaften
IUPAC Name |
2-[4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O3S/c1-12-13(2)15(4)20(16(5)14(12)3)30(28,29)26-18-8-6-17(7-9-18)10-19(27)25-11-21(22,23)24/h6-9,26H,10-11H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKCUJILEYDVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













